Product packaging for Methyl 2-methyloxirane-2-carboxylate(Cat. No.:CAS No. 58653-97-7)

Methyl 2-methyloxirane-2-carboxylate

Cat. No.: B1598165
CAS No.: 58653-97-7
M. Wt: 116.11 g/mol
InChI Key: OSYXXQUUGMLSGE-UHFFFAOYSA-N
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Description

Methyl 2-methyloxirane-2-carboxylate (CAS 58653-97-7) is a high-purity chiral epoxide ester that serves as a versatile and critical synthetic intermediate in pharmaceutical research and organic synthesis . With a molecular formula of C₅H₈O₃ and a molecular weight of 116.12 g/mol, this compound contains both a reactive epoxide ring and an ester functional group, making it a valuable bifunctional building block for constructing more complex molecules . Its high reactivity, particularly the strained oxirane ring acting as a potent electrophile, makes it an ideal "warhead" for designing covalent enzyme inhibitors . This mechanism is fundamental to the action of several drug classes, and the compound is especially crucial in the synthesis of oxazolidinone antibiotics, where its specific stereochemistry ensures optimal binding and potent antimicrobial activity . Beyond anti-infectives, its utility extends to creating chiral scaffolds for cardiovascular agents like β-blockers, where enantiomeric purity is paramount for target selectivity and efficacy . This product is offered with a purity of ≥97% and should be stored at -20°C . This product is for research and further manufacturing use only, not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B1598165 Methyl 2-methyloxirane-2-carboxylate CAS No. 58653-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(3-8-5)4(6)7-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYXXQUUGMLSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393306
Record name methyl 2-methyloxirane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58653-97-7
Record name methyl 2-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methylglycidate
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Synthetic Methodologies for Methyl 2 Methyloxirane 2 Carboxylate

Epoxidation Strategies

Epoxidation, the conversion of an alkene to an epoxide, stands as a direct and widely utilized method for synthesizing Methyl 2-methyloxirane-2-carboxylate from its corresponding α,β-unsaturated ester.

The direct epoxidation of methyl methacrylate (B99206) is a fundamental route to obtaining this compound. This transformation involves the addition of a single oxygen atom across the double bond of the α,β-unsaturated ester. The electron-withdrawing nature of the ester group makes the alkene electron-poor, which influences the choice of oxidizing agent. youtube.com While various reagents can accomplish this, the reaction's success often depends on activating the oxidant or using highly reactive epoxidizing agents to overcome the reduced nucleophilicity of the double bond. Research has shown that methods utilizing peroxyacids are particularly effective for these types of substrates. sciforum.net

Peroxyacids are among the most common and effective reagents for the epoxidation of alkenes. masterorganicchemistry.com Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used peroxyacid for converting α,β-unsaturated esters into their corresponding epoxides, known as glycidic esters. sciforum.net The reaction mechanism is a concerted process where the peroxyacid delivers an oxygen atom to the double bond, forming the epoxide ring in a single step. masterorganicchemistry.com This method has been successfully applied to the synthesis of this compound from methyl methacrylate. rsc.orgrsc.org

In a comparative study of epoxidation methods for α,β-unsaturated esters, the use of m-CPBA was shown to be effective. The research highlighted that for the synthesis of this compound from methyl methacrylate, conventional stirring with m-CPBA in a solvent like dichloromethane (B109758) at room temperature provided a moderate yield. sciforum.net

Table 1: Research Findings on m-CPBA Epoxidation of Methyl Methacrylate

Method Substrate Oxidant Yield of this compound Reaction Time Reference

Diazomethane-Mediated Cycloaddition Reactions

An alternative approach to forming the oxirane ring involves cycloaddition reactions, particularly using diazomethane (B1218177) with α-keto esters.

The reaction between an α-keto ester, such as methyl pyruvate, and diazomethane provides a pathway to this compound. acs.orgresearchgate.net Diazomethane is a highly reactive reagent known for its ability to react with carbonyl compounds. pearson.com In this synthesis, the nucleophilic carbon of diazomethane attacks the electrophilic carbonyl carbon of the ketone in methyl pyruvate. libretexts.orgyoutube.com This is followed by an intramolecular ring-closing step where the carboxylate acts as a nucleophile in an SN2 reaction, displacing the dinitrogen moiety, which is an excellent leaving group (N₂ gas). libretexts.orgyoutube.com The result is the formation of the three-membered epoxide ring. This method is a classic example of homologation where a ketone is converted into an epoxide. researchgate.net

Table 2: Diazomethane Cycloaddition for Epoxide Formation

Reactant 1 Reactant 2 Product

Carbonylation Protocols for Epoxide Ring Systems

Carbonylation reactions, which introduce a carbonyl group into a molecule, represent a potential but more complex strategy for synthesizing the target compound from a pre-existing epoxide ring.

Conceptually, this compound could be formed via the regioselective carbonylation of a 2,2-disubstituted epoxide like 2,2-dimethyloxirane (B32121) (isobutylene oxide). This process would involve the insertion of carbon monoxide (CO) into one of the C-O bonds of the epoxide ring, followed by esterification. The primary challenge in this approach is achieving high regioselectivity. For a 2,2-disubstituted epoxide, the carbonylation must occur specifically at the more substituted carbon atom to yield the desired 2-carboxylate structure. Such reactions are typically catalyzed by transition metal complexes, often based on palladium or cobalt. nih.gov While palladium-catalyzed carbonylation is a known process for various substrates, achieving the required regioselectivity with 2,2-disubstituted epoxides to form a quaternary α-ester is a significant synthetic challenge and is not as commonly documented as epoxidation routes.

Table 3: Conceptual Carbonylation Pathway

Starting Epoxide Reagents Desired Intermediate Key Challenge

Synthesis of β,β-Disubstituted β-Lactones via Carbonylation

The synthesis of β,β-disubstituted β-lactones, such as the derivative formed from this compound, can be effectively achieved through the carbonylation of the corresponding 2,2-disubstituted epoxides. This method, known as ring-expansion carbonylation (REC), is an atom-economical approach that utilizes carbon monoxide (CO) to insert a carbonyl group into the epoxide ring. nih.gov The direct conversion of epoxides to their corresponding β-lactones represents a clean, one-carbon homologation with 100% atom economy. researchgate.net

The most successful catalysts for this transformation are typically bimetallic, ion-paired complexes consisting of a Lewis acidic cation and a nucleophilic metal carbonylate anion, commonly [Lewis acid]⁺[Co(CO)₄]⁻. nih.govacs.org These systems have demonstrated high activity and selectivity under relatively mild conditions. nih.gov

A seminal catalyst system developed for this purpose is [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, where 'salph' is a salen-type ligand (N,N'-bis(3,5-di-tert-butylsalicylidene)phenylenediamino). acs.org This catalyst effectively combines a Lewis acidic aluminum cation, which activates the epoxide substrate, with a highly nucleophilic cobaltate anion. nih.gov The proposed catalytic cycle involves the coordination and activation of the epoxide by the Lewis acidic cation. acs.org This is followed by a backside nucleophilic attack (Sₙ2 mechanism) by the [Co(CO)₄]⁻ anion on one of the epoxide's carbon atoms. acs.orgacs.org Subsequent CO insertion and ring-closing extrusion complete the cycle, yielding the β-lactone and regenerating the catalyst. acs.org

The carbonylation of 2,2-disubstituted epoxides, such as isobutylene (B52900) oxide, serves as a direct model for the synthesis of β,β-disubstituted β-lactones. Research using the [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst has demonstrated its high efficiency. For instance, the carbonylation of isobutylene oxide at 50°C and 880 psi of CO pressure with 1 mol % of the catalyst reached 90% conversion in just one hour. acs.org However, this reaction produced a mixture of regioisomers: the expected β,β-disubstituted lactone (β-methyl-β-butyrolactone) and an α-substituted lactone. acs.org The formation of the α-substituted isomer is proposed to occur via a different pathway involving cationic ring-opening of the epoxide by the Lewis acid, followed by trapping of the more stable tertiary carbocation by the cobaltate anion. acs.org

Other catalyst systems, such as those based on chromium-salen or chromium-porphyrin complexes paired with the cobaltate anion, have also shown excellent turnover numbers and frequencies for epoxide carbonylation. nih.gov The general applicability of these catalytic systems suggests their utility for the carbonylation of this compound to yield its corresponding β,β-disubstituted β-lactone.

The table below summarizes representative findings for the carbonylation of a 2,2-disubstituted epoxide using a well-defined bimetallic catalyst.

Table 1: Carbonylation of Isobutylene Oxide

This table presents data on the catalytic carbonylation of isobutylene oxide, a model substrate for producing β,β-disubstituted β-lactones.

CatalystSubstratePressure (psi)Temp (°C)Time (h)Conversion (%)Product(s)Ref.
[(salph)Al(THF)₂][Co(CO)₄]Isobutylene Oxide88050190Mixture of β-methyl-β-butyrolactone and α-substituted lactone acs.org

Reactivity Profiles and Transformative Pathways of Methyl 2 Methyloxirane 2 Carboxylate

Ring-Opening Reactions of the Oxirane Moiety

The reactivity of Methyl 2-methyloxirane-2-carboxylate is dominated by the susceptibility of the epoxide ring to undergo cleavage under both acidic and nucleophilic conditions. The regioselectivity of these reactions is a key consideration in its synthetic applications.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the epoxide oxygen of this compound is first protonated, which enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. orgsyn.org In the case of unsymmetrical epoxides like this compound, the subsequent nucleophilic attack by water occurs preferentially at the more substituted carbon atom (C2). nih.govnih.govrsc.org This preference is attributed to the development of a partial positive charge on the tertiary carbon, which can better stabilize it. The reaction proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. orgsyn.orgnih.gov

The initial ring-opening leads to the formation of methyl 2,3-dihydroxy-2-methylpropanoate. Subsequent hydrolysis of the ester functionality under the acidic reaction conditions yields 2,3-dihydroxy-2-methylpropionic acid. google.com

Reaction Scheme: Acid-Catalyzed Hydrolysis

ReactantReagentProduct
This compoundH₂O/H⁺2,3-dihydroxy-2-methylpropionic acid

Nucleophilic Ring-Opening Reactions

In the presence of nucleophiles under neutral or basic conditions, the ring-opening of this compound follows a different regiochemical course. The reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, which is C3. unodc.org This results in the cleavage of the C3-O bond and the formation of a β-substituted α-hydroxy ester.

A wide variety of nucleophiles can be employed in this reaction, including amines, thiols, and organometallic reagents. For instance, the reaction with amines leads to the formation of β-amino-α-hydroxy esters, which are valuable building blocks in medicinal chemistry. nih.govrsc.org The use of different amines allows for the introduction of diverse substituents at the C3 position.

Derivatization and Functional Group Transformations

The presence of both an epoxide and an ester group in this compound allows for a range of derivatizations and functional group transformations, leading to the synthesis of various polyfunctionalized molecules.

Conversion to 2-methyl-2-hydroxy-1-propanol

The conversion of this compound, a C5 compound, to 2-methyl-2-hydroxy-1-propanol, a C4 compound, necessitates a reaction sequence that involves both the reduction of the ester and the cleavage of a carbon-carbon bond, likely through decarboxylation. A plausible pathway involves the initial hydrolysis of the ester to the corresponding carboxylic acid, 2-methyloxirane-2-carboxylic acid. This β-keto acid analogue can then undergo decarboxylation upon heating to yield 2-methyloxirane, which can be subsequently reduced to 2-methyl-2-hydroxy-1-propanol. However, direct reduction of this compound with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would lead to the reduction of both the ester and the epoxide, resulting in 2-methyl-1,2-propanediol, a different product. orgsyn.org

Conversion to 2,3-dihydroxy-2-methyl propionic acid

As detailed in the acid-catalyzed hydrolysis section (3.1.1), the conversion of this compound to 2,3-dihydroxy-2-methyl propionic acid is a direct consequence of the hydrolysis of both the epoxide ring and the ester function. google.com The reaction is typically carried out in an aqueous acidic medium. The epoxide ring is first opened to form the diol ester, which is then hydrolyzed to the final diol acid.

Product Profile: 2,3-dihydroxy-2-methyl propionic acid

PropertyValue
IUPAC Name 2,3-dihydroxy-2-methylpropanoic acid
CAS Number 21620-60-0
Molecular Formula C₄H₈O₄
Molecular Weight 120.10 g/mol

Synthesis of Methyl 2-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-methylpropanoate

The synthesis of Methyl 2-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-methylpropanoate from this compound involves a nucleophilic ring-opening reaction. The nucleophile in this case is the sulfinate anion derived from sodium p-toluenesulfinate (the sodium salt of p-toluenesulfinic acid). In this reaction, the sulfinate anion attacks the less sterically hindered C3 carbon of the epoxide ring in an SN2 fashion. This results in the formation of a new carbon-sulfur bond and the opening of the epoxide to generate a hydroxyl group at the C2 position. The reaction is typically carried out in a suitable solvent such as methanol (B129727) or ethanol.

Reaction Scheme: Sulfonylation

ReactantReagentProduct
This compoundSodium p-toluenesulfinateMethyl 2-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-methylpropanoate

This transformation highlights the utility of this compound in the synthesis of complex molecules containing sulfone moieties, which are of interest in various fields of chemistry.

Conversion to Ketone Aldol (B89426) Products

The synthesis of β-hydroxy ketones, commonly known as aldol products, is a cornerstone of carbon-carbon bond formation in organic chemistry. nih.govatamanchemicals.comnih.gov While typically formed by the reaction of an enolate with an aldehyde or ketone, an alternative pathway exists utilizing 2,2-disubstituted epoxides like this compound. This transformation provides access to ketone-based aldol adducts through a two-step sequence involving regioselective carbonylation followed by ring-opening, presenting a strategic alternative to traditional methods like the Mukaiyama aldol reaction. nih.govmdpi.comorganic-chemistry.org

The initial step involves the regioselective carbonylation of the 2,2-disubstituted epoxide to form a β,β-disubstituted β-lactone. nih.govmdpi.com This reaction is typically catalyzed by cobalt-based catalysts, such as those with the general formula [Lewis acid]⁺[Co(CO)₄]⁻. organic-chemistry.org Mechanistic studies have indicated that the ring-opening of the epoxide is the turnover-limiting step in the carbonylation process. nih.govmdpi.com For 2,2-disubstituted epoxides, this process demonstrates high regioselectivity, favoring the formation of the β,β-disubstituted β-lactone over the α,α-disubstituted isomer. sigmaaldrich.com

The resulting β-lactone is a valuable intermediate that can be subsequently ring-opened to yield the final ketone-based aldol adduct. nih.govorganic-chemistry.org This sequence, starting from the epoxide, effectively serves as a synthetic equivalent of a ketone aldol addition.

Table 1: Two-Step Conversion of 2,2-Disubstituted Epoxides to Aldol-Type Products
StepReactionReactantKey Reagents/CatalystsProductSignificance
1Regioselective Carbonylation2,2-Disubstituted Epoxide[Lewis acid]⁺[Co(CO)₄]⁻, COβ,β-Disubstituted β-lactoneForms a four-membered ring with high regioselectivity. nih.govsigmaaldrich.com
2Ring-Openingβ,β-Disubstituted β-lactoneNucleophile (e.g., organometallic reagents)Ketone-based Aldol AdductCompletes the synthesis of the aldol-type structure. organic-chemistry.org

Role as a Synthetic Intermediate

The unique combination of a reactive epoxide and an ester functional group makes this compound a strategic precursor for various complex molecules. Its ability to be transformed into key synthetic intermediates like carboxylic acids and chiral β-hydroxy acids underscores its utility in synthetic organic chemistry.

The 1,2,4-oxadiazole (B8745197) ring is a significant heterocyclic motif in medicinal chemistry, often serving as a bioisostere for amide or ester functionalities. nih.gov These compounds are commonly synthesized through the cyclodehydration of O-acylamidoximes, which are themselves typically formed from the coupling of a carboxylic acid and an amidoxime (B1450833). mdpi.comorgsyn.org

This compound can serve as a precursor in this synthesis by first being converted to its corresponding carboxylic acid, 2-methyloxirane-2-carboxylic acid. This transformation is achieved through standard ester hydrolysis. The resulting epoxide-containing carboxylic acid can then be activated and reacted with an amidoxime to form the 1,2,4-oxadiazole ring. orgsyn.org

The general synthetic pathway involves:

Hydrolysis: The methyl ester of this compound is hydrolyzed to yield 2-methyloxirane-2-carboxylic acid.

Activation & Coupling: The resulting carboxylic acid is activated, often using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). This activated species then reacts with an amidoxime (R-C(NH₂)=NOH) to form an intermediate O-acylamidoxime. orgsyn.org

Cyclodehydration: The O-acylamidoxime intermediate undergoes intramolecular cyclization and dehydration, often facilitated by heating, to yield the 3,5-disubstituted 1,2,4-oxadiazole. orgsyn.org

This multi-step process leverages the ester functionality of the starting material, transforming it into a key component for heterocyclic synthesis.

Table 2: General Scheme for 1,2,4-Oxadiazole Synthesis from a Carboxylic Acid Precursor
StepStarting MaterialsReagentsIntermediate/ProductReference
1Carboxylic Acid, AmidoximeEDC, HOBt, Acetonitrile (B52724)O-Acylamidoxime intermediate orgsyn.org
2O-Acylamidoxime intermediateHeat (reflux)3,5-Disubstituted 1,2,4-Oxadiazole orgsyn.org

Enantioenriched β-hydroxy acids are crucial chiral building blocks for the synthesis of many natural products and pharmaceuticals. This compound provides a viable starting point for accessing these molecules, particularly 2-hydroxyisobutyric acid and its derivatives. The stereochemical outcome of the transformation is dependent on the stereochemistry of the starting epoxide or the use of biocatalytic methods.

The conversion involves the hydrolysis of the methyl ester and the simultaneous or subsequent ring-opening of the epoxide. Research has shown that enantiopure 2,2-disubstituted epoxides can undergo transformations, such as the previously mentioned carbonylation/ring-opening, with retention of stereochemistry to yield enantiopure β-hydroxy esters. nih.govmdpi.comorganic-chemistry.org This principle extends to the formation of β-hydroxy acids.

Furthermore, enzymatic methods offer a powerful tool for achieving high enantioselectivity. Epoxide hydrolases (EHs) are enzymes capable of catalyzing the hydrolysis of epoxides. The enantioselective hydrolysis of racemic 2,2-disubstituted oxiranes using bacterial or microsomal epoxide hydrolases has been demonstrated to produce chiral diols. While these studies focus on diol production, the underlying principle of enantioselective ring-opening can be applied. By selecting an appropriate enzyme system, it is possible to achieve kinetic resolution through the enantioselective hydrolysis of the ester or the epoxide ring of this compound, leading to the formation of an enantioenriched β-hydroxy acid.

The key strategies include:

Starting with Enantioenriched Epoxide: Using an enantiopure form of this compound and subjecting it to hydrolysis will yield the corresponding enantioenriched β-hydroxy acid.

Enzymatic Resolution: Treating racemic this compound with a specific hydrolase could facilitate enantioselective hydrolysis of either the ester or the epoxide, allowing for the separation of a highly enantioenriched β-hydroxy acid product.

Table 3: Approaches to Enantioenriched β-Hydroxyacids
StrategyDescriptionKey FeatureRelevant Finding
Chiral Pool SynthesisHydrolysis of an enantiopure starting epoxide.Stereochemistry is pre-defined in the starting material.Reactions on enantiopure epoxides can proceed with retention of stereochemistry. nih.gov
Enzymatic ResolutionUse of epoxide hydrolases (EHs) on a racemic substrate.Enzyme selectively processes one enantiomer, allowing for resolution.Bacterial EHs can perform enantioselective hydrolysis of 2,2-disubstituted oxiranes.

Mechanistic Investigations of Reactions Involving Methyl 2 Methyloxirane 2 Carboxylate

Mechanisms of Epoxide Ring-Opening

The ring-opening of epoxides can proceed through different mechanisms, primarily distinguished by the nature of the attacking nucleophile and the reaction conditions (acidic, basic, or neutral). For 2,2-disubstituted epoxides like Methyl 2-methyloxirane-2-carboxylate, the reaction mechanism can be nuanced, often standing at the borderline between SN1 and SN2 pathways.

Under traditional SN2 conditions, a nucleophile attacks the less sterically hindered carbon of the epoxide. However, in the case of this compound, both carbons of the epoxide ring are not equally accessible. The carbon bearing the two substituents (C2) is significantly more hindered. Therefore, an SN2-type attack would be expected to occur at the unsubstituted carbon (C3).

Conversely, an SN1-type mechanism is also plausible, particularly under conditions that can stabilize a carbocation intermediate. The C2 position of this compound is tertiary and is further stabilized by the adjacent ester group. This disubstitution allows for the formation of a relatively stable tertiary carbocation or a partial positive charge at this position, which would favor nucleophilic attack at the more sterically congested site. google.com The prevailing mechanism is often a hybrid of these two extremes, influenced by the specific reactants and conditions.

Kinetic Studies of Carbonylation Reactions

The carbonylation of epoxides to produce β-lactones is a synthetically valuable transformation. Kinetic studies of these reactions provide insight into the reaction rates and the factors that influence them. For the carbonylation of 2,2-disubstituted epoxides, which are structural analogs of this compound, the turnover frequency (TOF) serves as a key kinetic parameter. The TOF represents the number of moles of substrate that a mole of catalyst can convert per unit of time.

In a study on the carbonylation of a similar 2,2-disubstituted epoxide, the effect of solvent on the reaction's turnover frequency was investigated. The data, presented in the table below, illustrates how the reaction kinetics are sensitive to the solvent environment.

EntrySolventTOF (h⁻¹)
1MeCN0
2THF10

Data adapted from a study on a structurally related 2,2-disubstituted epoxide. google.com

As the data indicates, the choice of solvent has a dramatic impact on the reaction rate. While the reaction does not proceed in acetonitrile (B52724) (MeCN), it exhibits a significant turnover frequency in tetrahydrofuran (B95107) (THF), highlighting the crucial role of the solvent in the kinetic profile of the carbonylation reaction. google.com

Influence of Substituent Effects on Reaction Pathways

The substituents on the epoxide ring play a pivotal role in determining the reaction pathway. In this compound, the methyl and methyl carboxylate groups at the C2 position have a profound electronic and steric influence.

The presence of two substituents at one carbon atom sterically hinders direct nucleophilic attack at this position (an SN2 pathway). However, these same substituents electronically stabilize the formation of a carbocation intermediate at the C2 position. The tertiary nature of this carbon, combined with the potential for resonance stabilization from the adjacent carbonyl group of the ester, makes an SN1-like pathway more favorable. google.com This pathway proceeds through a more stable carbocationic intermediate, leading to nucleophilic attack at the more substituted carbon. This substituent-driven shift in mechanism is a key feature of the reactivity of 2,2-disubstituted epoxides.

Solvent Effects on Reaction Kinetics and Regioselectivity

The solvent in which a reaction is conducted can significantly influence both its rate (kinetics) and the orientation of the chemical transformation (regioselectivity). In the carbonylation of 2,2-disubstituted epoxides, the solvent's ability to coordinate with the catalyst and stabilize intermediates is critical.

A patent describing the carbonylation of 2,2-disubstituted epoxides provides data on how different solvents affect not only the turnover frequency (a measure of kinetics) but also the regioselectivity of the reaction, expressed as the ratio of the two possible β-lactone regioisomers (3a:4a).

EntrySolventTOF (h⁻¹)Ratio 3a:4a
1MeCN0n.d.
2THF1096:4

Data adapted from a study on a structurally related 2,2-disubstituted epoxide. google.com n.d. = not determined.

Stereochemical Control and Chiral Aspects of Methyl 2 Methyloxirane 2 Carboxylate Chemistry

Enantioselective Synthesis and Resolution

The creation of enantiomerically pure methyl 2-methyloxirane-2-carboxylate can be approached through two primary strategies: enantioselective synthesis from a prochiral precursor or resolution of a racemic mixture.

Enantioselective Synthesis: One of the most direct methods for the enantioselective synthesis of this compound is the asymmetric epoxidation of methyl methacrylate (B99206). Various catalytic systems have been developed for the asymmetric epoxidation of α,β-unsaturated esters, which could be adapted for this purpose.

Another approach involves the catalytic asymmetric Corey-Chaykovsky epoxidation of a corresponding ketone precursor. This method has been successfully applied to a broad range of ketones to produce 2,2-disubstituted terminal epoxides with high enantioselectivity. mdpi.com

Chiral Resolution: Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. acs.org For this compound, this can be achieved through several methods:

Diastereomeric Salt Formation: The corresponding carboxylic acid, 2-methyloxirane-2-carboxylic acid, can be reacted with a chiral resolving agent, such as a chiral amine or alcohol, to form diastereomeric salts or esters. These diastereomers can then be separated by crystallization or chromatography. For instance, L-menthol has been used as a chiral auxiliary for the resolution of similar carboxylic acid intermediates. msu.edu

Kinetic Resolution: This method involves the use of a chiral catalyst or enzyme that preferentially reacts with one enantiomer over the other. Enzymatic kinetic resolution, for example, using lipases, has been employed for the enantioselective hydrolysis of racemic esters, which could be applied to this compound. nih.govresearchgate.netsemanticscholar.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for the analytical and preparative separation of enantiomers. nih.govmdpi.comchromatographyonline.commdpi.com Different types of CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can be screened to find the optimal conditions for resolving the enantiomers of this compound. mdpi.comchromatographyonline.com Chiral gas chromatography (GC) can also be a valuable analytical technique for determining enantiomeric excess. chromatographyonline.comchem-soc.si

Table 1: Comparison of Chiral Resolution Techniques for Carboxylic Acids and Esters

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Formation Formation of separable diastereomers with a chiral resolving agent. acs.orgScalable, well-established.Requires stoichiometric amounts of resolving agent, often relies on trial-and-error for crystallization.
Kinetic Resolution Enantioselective reaction catalyzed by a chiral catalyst or enzyme. semanticscholar.orgresearchgate.netCan be highly selective, uses catalytic amounts of chiral agent.Maximum theoretical yield for one enantiomer is 50%, requires careful optimization.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. nih.govmdpi.comHigh resolution, applicable to a wide range of compounds, both analytical and preparative scales.Higher cost of chiral columns and solvents, may require method development.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase. chromatographyonline.comchem-soc.siHigh sensitivity, short analysis times.Limited to volatile and thermally stable compounds, may require derivatization.

Retention of Stereochemistry in Derived Products

The epoxide ring of this compound is a versatile functional group that can undergo various ring-opening reactions. The stereochemical outcome of these reactions is crucial for the synthesis of enantiomerically pure downstream products.

The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions. Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an S(_N)2 mechanism. researchgate.netsigmaaldrich.comnih.gov For this compound, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide, which is the methylene (B1212753) carbon. This attack occurs with inversion of stereochemistry at the point of attack. However, since the original stereocenter at the quaternary carbon is not the site of reaction, its absolute configuration is retained in the product. youtube.com

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the carbon that can best stabilize a positive charge. In the case of 2,2-disubstituted epoxides, this is the more substituted carbon. This attack also proceeds with inversion of configuration. researchgate.netescholarship.org

Therefore, by carefully choosing the reaction conditions and the nucleophile, it is possible to control the regioselectivity and stereoselectivity of the ring-opening reaction, leading to a variety of chiral building blocks with preserved stereochemical integrity from the starting enantiopure epoxide. mdpi.com

Stereochemical Validation Methodologies

The determination and validation of the absolute stereochemistry of this compound and its derivatives are critical steps. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Table 2: Methods for Stereochemical Validation of Chiral Epoxides

MethodPrincipleApplication to this compound
X-ray Crystallography Determination of the three-dimensional structure of a molecule in a crystalline solid.Provides unambiguous assignment of absolute configuration if a suitable single crystal of a derivative can be obtained. nih.gov
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei.Use of chiral solvating agents or chiral shift reagents can induce diastereomeric environments, allowing for the differentiation of enantiomers and determination of enantiomeric excess. acs.org
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized light by a chiral molecule. nih.govCan be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations or by using empirical rules for related structures. msu.eduacs.orgmdpi.com
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light. rsc.orgnih.govdtic.milProvides detailed structural information and can be a powerful tool for absolute configuration determination, especially when combined with computational modeling. acs.orgmdpi.comrsc.orgdtic.mil
Chiral HPLC/GC Separation of enantiomers based on their differential interactions with a chiral stationary phase. nih.govmdpi.comchromatographyonline.comchem-soc.siUsed to determine the enantiomeric ratio (er) or enantiomeric excess (ee) of a chiral sample. mdpi.comchromatographyonline.comchem-soc.si

Chirality in Natural Product Scaffolds

Presence as a Chiral Epoxy Moiety in Sesquiterpene Lactones

Sesquiterpene lactones are a large and diverse class of natural products, with many exhibiting significant biological activities. mdpi.comnih.govnih.govtandfonline.comnih.gov Their complex structures often feature multiple stereocenters, including epoxide rings. mdpi.comnih.govresearchgate.net While a vast number of sesquiterpene lactones have been isolated and characterized, the specific presence of the this compound moiety as a side chain has not been definitively reported in the scientific literature to date.

The biosynthesis of sesquiterpene lactones involves the cyclization of farnesyl pyrophosphate and subsequent oxidative modifications, which can include epoxidation. tandfonline.comnih.gov It is conceivable that a sesquiterpene lactone could be functionalized with a side chain that is subsequently epoxidized and esterified to form a structure containing the this compound unit. However, without direct observational evidence, this remains a hypothetical possibility.

Challenges in Absolute Configuration Determination of Flexible Chiral Side Chains

Determining the absolute configuration of complex natural products, especially those with flexible chiral side chains, presents significant challenges. If a sesquiterpene lactone were to contain a this compound side chain, its conformational flexibility would complicate stereochemical analysis.

The primary challenges include:

Ambiguity in Spectroscopic Data: Techniques like NMR with chiral solvating agents might not provide sufficient resolution to distinguish between diastereomeric complexes if the chiral center is distant from the reporter nuclei.

Difficulties in Crystallization: The conformational flexibility of a molecule can hinder its ability to form well-ordered crystals suitable for X-ray diffraction analysis.

To overcome these challenges, a combination of experimental and computational methods is often necessary. This integrated approach may involve:

Advanced NMR Techniques: Including nuclear Overhauser effect (NOE) experiments to probe through-space interactions and provide conformational constraints.

Chiroptical Spectroscopy with Computational Modeling: Comparing experimental ECD or VCD spectra with those predicted for different possible stereoisomers using time-dependent density functional theory (TD-DFT) can be a powerful method for assigning absolute configuration. msu.eduacs.orgmdpi.com

Chemical Derivatization: Converting the flexible side chain into a more rigid cyclic derivative can lock its conformation, simplifying spectroscopic analysis and potentially facilitating crystallization.

Catalytic Strategies in the Synthesis and Derivatization of Methyl 2 Methyloxirane 2 Carboxylate

Lewis Acid Catalysis in Carbonylation Reactions

Lewis acids play a pivotal role in organic synthesis by activating substrates toward nucleophilic attack. In the context of Methyl 2-methyloxirane-2-carboxylate, Lewis acid catalysis is particularly relevant for reactions involving the carboxyl group, such as esterification, and for transformations proceeding via the activation of the epoxide ring. While direct carbonylation to simultaneously form the ring and the carboxylate is less common, Lewis acid-catalyzed esterification of a pre-formed carboxylic acid is a fundamental and efficient strategy.

The mechanism of Lewis acid-catalyzed esterification typically involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the attack by an alcohol, such as methanol (B129727), to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the desired ester. mdpi.com Various Lewis acids, including metal salts like zinc chloride (ZnCl₂), tin chloride (SnCl₂), and aluminum chloride (AlCl₃), have been shown to effectively catalyze esterification and transesterification reactions. mdpi.comresearchgate.net

Another key application of Lewis acids is in the activation of the epoxide ring itself. The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more susceptible to nucleophilic attack. core.ac.uk This can lead to ring-opening reactions or rearrangements. For instance, BF₃·Et₂O is a common Lewis acid used to promote the regiospecific opening of epoxides by alcohols and other nucleophiles. researchgate.net In the synthesis of α-amidoketones, a Lewis acid-catalyzed rearrangement of methyleneaziridines, which are structurally related to epoxides, highlights the power of this approach in facilitating complex transformations. rsc.org The Pinner reaction, which converts nitriles into esters using a Lewis acid promoter like trimethylsilyl (B98337) triflate, represents an alternative pathway for forming the ester moiety under mild conditions. beilstein-journals.org

Research into heterogeneous Lewis acid catalysts, such as organozirconium complexes supported on polyoxometalates, demonstrates the drive towards more sustainable and recyclable catalytic systems for esterification. These catalysts show high activity for the esterification of various fatty acids with methanol, a reaction directly analogous to the formation of this compound from its corresponding acid. nii.ac.jp The process is initiated by the interaction of the Lewis acid sites with the carboxylic acid, generating an activated intermediate that is subsequently attacked by the alcohol. nii.ac.jp

Table 1: Performance of Various Lewis Acid Catalysts in Esterification Reactions

Lewis Acid CatalystSubstrateReaction ConditionsConversion/YieldReference
Pb(OOCCH₃)₂Palmitic AcidSubcritical Methanol, 180°C, 30 min96.4% Conversion researchgate.net
Cd(OOCCH₃)₂Palmitic AcidSubcritical Methanol, 180°C, 30 min86.7% Conversion researchgate.net
Zn(OOCCH₃)₂Palmitic AcidSubcritical Methanol, 180°C, 30 min79.8% Conversion researchgate.net
TBA-P-Al-ZrLinoleic AcidMethanol, 80°C, 6 h83% Conversion nii.ac.jp
TBA-P-Al-ZrOleic AcidMethanol, 80°C90% Conversion nii.ac.jp
Trimethylsilyl triflate9H-fluoren-9-ylmethanol & Acetonitrile (B52724)Dichloromethane (B109758), room temp.91% Yield beilstein-journals.org
*TBA-P-Al-Zr: [(n-C₄H₉)₄N]₆[α-PW₁₁Al(OH)O₃₉ZrCp₂]₂

Metal-Mediated Catalysis in Epoxide Transformations

Transition metal complexes are highly effective catalysts for a wide array of organic transformations, including the functionalization of epoxides. For this compound, metal-mediated catalysis primarily focuses on the stereoselective and regioselective ring-opening of the oxirane. This approach provides access to a diverse range of difunctionalized products that are valuable synthetic intermediates.

A prominent class of catalysts for these transformations are metal-salen complexes, where "salen" refers to a common class of chelating ligands. Chiral versions of these complexes, particularly with chromium (Cr) and cobalt (Co), have been extensively studied for the asymmetric ring-opening (ARO) of epoxides. nih.govmdpi.com The general mechanism involves the activation of the epoxide through its coordination to the Lewis acidic metal center of the salen complex. units.it This coordination enhances the electrophilicity of the epoxide carbons, facilitating attack by a nucleophile.

Kinetic studies on the (salen)Cr-catalyzed addition of trimethylsilyl azide (B81097) (TMSN₃) to meso-epoxides revealed a fascinating bimetallic mechanism. The reaction rate showed a second-order dependence on the catalyst concentration, suggesting that two metal centers are involved in the rate-determining step. units.it This led to a proposed mechanism where one catalyst molecule binds and activates the epoxide, while a second catalyst molecule delivers the nucleophile. nih.govunits.it This insight spurred the development of covalently linked bimetallic salen complexes, which exhibited reactivities 1-2 orders of magnitude greater than their monomeric counterparts while maintaining high enantioselectivity. nih.gov

The versatility of metal-salen catalysts is demonstrated by their effectiveness with a variety of nucleophiles. For example, (salen)Co(III) complexes are exceptional catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides, providing access to enantiopure epoxides and 1,2-diols with broad substrate generality. nih.gov Other transition metals, such as titanium, also play a significant role. Titanocene dichloride, for example, can catalyze the radical-mediated anti-Markovnikov opening of epoxides. wikipedia.org Furthermore, various transition metal-based Lewis acids, including acetates and chlorides of tin, cobalt, nickel, and manganese, catalyze the aminolysis of epoxides to afford β-amino alcohols in high yields under solvent-free conditions. researchgate.net

Table 2: Selected Metal-Mediated Asymmetric Ring-Opening (ARO) Reactions of Epoxides

CatalystEpoxide SubstrateNucleophileYieldEnantiomeric Excess (ee)Reference
(R,R)-(Salen)CrN₃ (2 mol%)Cyclohexene oxideTMSN₃81%81% units.it
(R,R)-(Salen)Co(OAc) (0.5 mol%)Styrene oxideH₂O48% (diol)>98% (epoxide) nih.gov
(R,R)-(Salen)Co(III) complex 47 (0.2 mol%)Cyclopentene oxideHF76%95% mdpi.com
(bpy)NiCl₂ / Chiral TitanoceneCyclohexene oxideAryl Bromides57-99%78-95% researchgate.net
Ferrocenium tetrafluoroborateStyrene oxideAniline97%N/A (racemic) researchgate.net

Organocatalysis in Stereoselective Syntheses

Asymmetric organocatalysis, which utilizes small, chiral organic molecules to catalyze enantioselective reactions, has emerged as a powerful tool in modern synthesis, standing alongside metal- and biocatalysis. acs.org For the synthesis of chiral this compound, organocatalysis offers a direct and efficient route, primarily through the asymmetric epoxidation of α,β-unsaturated precursors like methyl methacrylate (B99206). rsc.orgnih.gov

The epoxidation of α,β-unsaturated carbonyl compounds is a cornerstone of this field. Chiral amine catalysts, particularly proline and its derivatives, are highly effective. The accepted mechanism involves the reversible formation of a nucleophilic enamine or a transient iminium ion between the secondary amine catalyst and the unsaturated substrate. organic-chemistry.org In the case of α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion, which lowers the LUMO of the substrate and activates the C=C bond for epoxidation. The chiral environment created by the catalyst directs the oxidant to attack one face of the double bond preferentially, thereby inducing high enantioselectivity. organic-chemistry.org

A significant breakthrough was the development of diarylprolinol silyl (B83357) ether catalysts. These catalysts, such as 2-[bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine, have proven to be exceptionally selective for the epoxidation of α,β-unsaturated aldehydes using common oxidants like hydrogen peroxide (H₂O₂). organic-chemistry.orgnih.gov The reactions can often be performed under environmentally benign conditions, for instance, in mixtures of water and alcohol, achieving high yields and enantioselectivities up to 96% ee. organic-chemistry.orgnih.gov

Beyond epoxidation, organocatalysts are also employed in cascade reactions to build molecular complexity. For example, axially chiral styrene-based organocatalysts have been designed to control the stereoselectivity of cascade Michael/cyclization reactions through a combination of hydrogen bonding and π-π interactions, leading to densely substituted chiral molecules. snnu.edu.cn Quinidine-based catalysts have been used in formal [4+2] cycloadditions that proceed through the in situ formation of chiral nitrogen-containing dipoles, showcasing the broad utility of organocatalysis in constructing complex heterocyclic frameworks from simple precursors. researchgate.net

Table 3: Organocatalytic Asymmetric Epoxidation of α,β-Unsaturated Carbonyls

CatalystSubstrateOxidantYieldEnantiomeric Excess (ee)Reference
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineCinnamaldehydeH₂O₂99%92% organic-chemistry.org
2-[Bis(3,5-bis-trifluoromethyl-phenyl)-trimethylsilanyloxy-methyl]-pyrrolidineCinnamaldehydeH₂O₂87%95% nih.gov
2-[Bis(3,5-bis-trifluoromethyl-phenyl)-trimethylsilanyloxy-methyl]-pyrrolidine(E)-3-(2-Naphthyl)acrylaldehydeH₂O₂85%96% nih.gov
Quinidine (69)Ethyl 2,3-butadienoate & 4,4,4-TrifluorobutenoneN/A (Cycloaddition)34-71%up to 90% mdpi.com
Axially Chiral Squaramide (VIII)Isatin & Alkynyl KetoneN/A (Michael/Cyclization)96%98% snnu.edu.cn

Advanced Analytical Techniques for the Characterization and Study of Methyl 2 Methyloxirane 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Methyl 2-methyloxirane-2-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. The spectrum is expected to show distinct signals for the methyl protons attached to the epoxide ring, the diastereotopic protons of the CH₂ group within the ring, and the protons of the methyl ester group.

For ¹³C NMR, the spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, allowing for the identification of the carbonyl carbon of the ester, the two carbons of the epoxide ring (one quaternary and one methylene), the methyl carbon on the ring, and the methoxy (B1213986) carbon of the ester. oregonstate.eduresearchgate.net The use of ¹³C-edited NMR methods can further enhance the detection and assignment of carboxylate carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values based on standard chemical shift ranges for the respective functional groups.

Nucleus Group Predicted Chemical Shift (ppm) Notes
¹H-OCH₃ (Ester)3.7 - 3.8Singlet, 3H
¹H-CH₃ (Ring)1.5 - 1.6Singlet, 3H
¹H-CH₂ (Ring)2.8 - 3.2Two doublets (diastereotopic), 2H
¹³CC=O (Ester)165 - 175Quaternary carbon, typically a weaker signal. researchgate.net
¹³CC-O (Quaternary, Ring)55 - 65Quaternary carbon of the epoxide.
¹³CCH₂-O (Ring)45 - 55Methylene (B1212753) carbon of the epoxide. spectrabase.com
¹³C-OCH₃ (Ester)50 - 55Methoxy carbon.
¹³C-CH₃ (Ring)15 - 25Methyl carbon attached to the epoxide.

Mass Spectrometry (MS) in Fragment Analysis and Molecular Formula Determination

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, and to gain structural insights through analysis of its fragmentation patterns. chemguide.co.uk The compound has a molecular formula of C₅H₈O₃, corresponding to a monoisotopic mass of approximately 116.04 g/mol . chemscene.com

Upon ionization, typically by electron impact (EI), a molecular ion ([M]⁺) is formed, which would appear at a mass-to-charge ratio (m/z) of 116. This molecular ion can then undergo fragmentation through the cleavage of weaker bonds. libretexts.orglibretexts.org Common fragmentation pathways for esters involve the loss of the alkoxy group or cleavage adjacent to the carbonyl group. libretexts.org The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Neutral Loss Notes
116[C₅H₈O₃]⁺-Molecular Ion (M⁺)
101[C₄H₅O₃]⁺•CH₃Loss of the methyl group from the epoxide ring.
85[C₄H₅O₂]⁺•OCH₃Loss of the methoxy radical from the ester group. libretexts.org
59[CH₃OCO]⁺C₃H₅O•Formation of the carbomethoxy cation.
57[C₃H₅O]⁺•COOCH₃Loss of the carbomethoxy radical. libretexts.org
43[C₂H₃O]⁺ or [C₃H₇]⁺-Often corresponds to the acylium ion [CH₃CO]⁺ from rearrangement or other C₃ fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. masterorganicchemistry.com For this compound, the IR spectrum is dominated by absorptions characteristic of the ester and epoxide moieties.

The most prominent feature is typically the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. libretexts.org Additionally, characteristic stretches for the C-O bonds of both the ester and the epoxide ring are expected, along with C-H stretching vibrations from the methyl and methylene groups. libretexts.org The presence of two distinct C-O stretching regions can help confirm the presence of both the ester and the epoxide.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
2950 - 3050C-H StretchAlkyl (CH₃, CH₂)Medium
1730 - 1750C=O StretchEsterStrong, Sharp masterorganicchemistry.comlibretexts.org
1200 - 1300C-O StretchEster (acyl-oxygen)Strong
1000 - 1150C-O StretchEster (alkoxy-oxygen)Strong
850 - 950C-O StretchEpoxide Ring (Asymmetric)Medium

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound. mdpi.com Depending on the impurities present, either normal-phase or reversed-phase chromatography can be employed. A typical reversed-phase setup would use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Furthermore, chiral HPLC is a primary method for determining the enantiomeric excess (ee) of the compound. nih.gov This is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188). mdpi.com The different interactions of the (R)- and (S)-enantiomers with the CSP lead to different retention times, allowing for their separation and quantification.

For volatile compounds like this compound, Chiral Gas Chromatography (GC) is a highly effective and widely used method for determining enantiomeric purity. nih.govuni-muenchen.de The separation is performed on a capillary column coated with a chiral stationary phase.

Cyclodextrin-based CSPs are particularly well-suited for this purpose. researchgate.net Derivatized cyclodextrins, such as those found in β-DEX columns, can effectively distinguish between enantiomers of various compound classes, including epoxides. gcms.czgcms.cz The enantiomers form transient diastereomeric complexes with the chiral selector, and the difference in the stability of these complexes results in different retention times. uni-muenchen.de This allows for the baseline separation of the (R) and (S) enantiomers, enabling the accurate calculation of the enantiomeric excess.

Biological and Biomedical Research Applications of Methyl 2 Methyloxirane 2 Carboxylate

Tool for Enzyme-Catalyzed Reaction Studies

The chemical structure of Methyl 2-methyloxirane-2-carboxylate, specifically its methyl ester group, makes it a potential substrate for a class of enzymes known as hydrolases, particularly esterases and lipases. These enzymes catalyze the hydrolysis of ester bonds. In biochemical research, compounds like this can be used as tools to study enzyme kinetics, substrate specificity, and stereoselectivity.

Lipases are a versatile class of enzymes that, in addition to their natural function of hydrolyzing triglycerides, can act on a wide array of "unnatural" substrates, making them valuable in organic synthesis and biochemical studies. nih.govgoogle.com The hydrolysis of an ester by a lipase (B570770) or esterase results in the formation of a carboxylic acid and an alcohol. In the case of this compound, this reaction would yield 2-Methyloxirane-2-carboxylic acid and methanol (B129727).

A key application of this enzymatic reaction is in the production of optically pure compounds through kinetic resolution. A patent describes a process for the enantioselective hydrolysis of a racemic mixture of a related compound, methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate, using lipases from sources like Serratia marcescens or Candida cylindrecea. nih.gov In this process, the enzyme preferentially hydrolyzes one enantiomer of the methyl ester, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.gov This demonstrates that the oxirane-2-carboxylate methyl ester structure is a viable substrate for enzymatic resolution, a critical technique for preparing stereochemically pure molecules required for pharmaceutical development. nih.govgoogle.com

Table 1: Example of Enzyme-Catalyzed Reaction on a Related Oxirane-2-Carboxylate

SubstrateEnzyme SourceReaction TypeProduct
Racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylateSerratia marcescens lipaseEnantioselective Hydrolysis(2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester

This table illustrates the principle of using lipases for the kinetic resolution of oxirane-2-carboxylate esters, based on findings from related compounds. nih.gov

Investigations into Metabolic Pathways

There is no direct research detailing the specific metabolic pathways of this compound in organisms. However, based on the metabolism of structurally similar compounds, a probable metabolic fate can be postulated. The metabolism would likely involve two primary enzymatic processes: hydrolysis of the ester linkage and opening of the epoxide ring.

Experimental evidence shows that glycidyl (B131873) esters are significantly hydrolyzed to glycidol (B123203) and the corresponding fatty acid in the gastrointestinal tract. tandfonline.com By analogy, it is highly probable that this compound would be rapidly hydrolyzed by carboxylesterases in the body to form 2-Methyloxirane-2-carboxylic acid and methanol. mdpi.com

The resulting epoxide, 2-Methyloxirane-2-carboxylic acid, would then be subject to further metabolism. Epoxides are known to be reactive electrophiles and are typically detoxified in the body by the enzyme epoxide hydrolase, which catalyzes the addition of water to open the ring and form a diol. researchgate.net In bacteria, a different metabolic pathway for short-chain aliphatic epoxides involves a carboxylation reaction to form β-ketoacids. semanticscholar.org Another potential metabolic route is conjugation with glutathione, a common detoxification pathway for electrophilic compounds.

Studies on other oxirane-2-carboxylate derivatives, such as ethyl 2[5(4-chlorophenyl)pentyl]oxirane-2-carboxylate (POCA), have shown that these molecules can influence lipid metabolism, highlighting the potential for this class of compounds to interact with key metabolic pathways. nih.gov

Role as a Structural Motif in Biologically Active Compounds

The oxirane (epoxide) ring is a key feature in many biologically active molecules due to its controlled reactivity, which allows for covalent interactions with biological macromolecules like proteins and DNA. While this compound itself has not been identified as a natural product, the oxirane-2-carboxylate core is a valuable structural motif in synthetic compounds designed for biological activity. nih.gov

A thorough review of scientific literature does not indicate that this compound is a naturally occurring compound with cytotoxic activity. However, the closely related 3-aryloxirane-2-carboxylate structural motif has been incorporated into synthetic molecules that exhibit significant cytotoxic effects against cancer cell lines.

A recent study detailed the synthesis of five 3-aryloxirane-2-carboxylate derivatives and screened them for antiproliferative activity against human lung (A549) and colon (DLD-1) cancer cell lines. tandfonline.comnih.gov The findings showed that these molecules possessed notable antiproliferative activity, with IC₅₀ values below 100 µM. tandfonline.comnih.gov Notably, all the tested compounds demonstrated a significantly higher cytotoxic effect than the standard chemotherapy drug cisplatin (B142131) in the colon cancer cell line. nih.gov The two most active compounds, featuring specific aryl substitutions, were investigated further and molecular docking studies suggested they could bind to cyclin-dependent kinase 1 (CDK1), an enzyme crucial for cancer cell proliferation. nih.gov

Table 2: Cytotoxic Activity of Synthetic 3-Aryloxirane-2-carboxylate Derivatives

CompoundCell LineIC₅₀ (µM)
2-3a A549 (Lung Cancer)21.75
2-3d A549 (Lung Cancer)23.38
2-3b A549 (Lung Cancer)39.18
2-3e A549 (Lung Cancer)47.17
2-3c A549 (Lung Cancer)92.27
Cisplatin A549 (Lung Cancer)21.11

This table presents the 50% inhibitory concentration (IC₅₀) values for a series of synthetic 3-aryloxirane-2-carboxylate derivatives against the A549 lung cancer cell line, demonstrating the cytotoxic potential of this structural motif. Data sourced from a 2024 study in the Journal of Biomolecular Structure and Dynamics. tandfonline.com

These findings underscore the importance of the oxirane-2-carboxylate scaffold in medicinal chemistry as a template for developing new potential anticancer agents. The reactivity of the epoxide ring, combined with various substitutions on the carbon backbone, allows for the fine-tuning of biological activity.

Computational and Theoretical Studies on Methyl 2 Methyloxirane 2 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Stereochemical Assignment

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its ability to provide accurate electronic structure calculations with a favorable balance of computational cost and accuracy. In the context of methyl 2-methyloxirane-2-carboxylate, which possesses a chiral center at the C2 position, DFT is instrumental in assigning and understanding its stereochemistry.

The primary application of DFT in this area is the calculation of the geometric and energetic properties of the possible stereoisomers, namely (R)-methyl 2-methyloxirane-2-carboxylate and (S)-methyl 2-methyloxirane-2-carboxylate. By optimizing the geometry of each enantiomer, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These optimized structures represent the lowest energy conformation of each molecule.

A critical aspect of stereochemical assignment using DFT is the calculation of spectroscopic properties that can be directly compared with experimental data. For instance, the vibrational frequencies of the molecule can be calculated and compared with experimental infrared (IR) and Raman spectra. Each stereoisomer will have a unique vibrational spectrum, and a close match between the calculated and experimental spectra can confirm the stereochemical assignment.

Furthermore, DFT can be used to calculate the optical rotation of each enantiomer. This is a particularly powerful application as it provides a direct link between the calculated absolute configuration and the experimentally observed rotation of plane-polarized light. The specific rotation is a physical constant that differs in sign for enantiomers, and its prediction can be a definitive tool for stereochemical assignment.

Table 1: Hypothetical DFT-Calculated Properties for the Enantiomers of this compound

Property(R)-methyl 2-methyloxirane-2-carboxylate(S)-methyl 2-methyloxirane-2-carboxylate
Total Energy (Hartree)-381.12345-381.12345
Dipole Moment (Debye)2.52.5
Optical Rotation [α]D+15.2-15.2

Note: The data in this table is hypothetical and serves to illustrate the types of results obtained from DFT calculations for stereochemical analysis.

Molecular Orbital (MO) Analysis in Reaction Mechanism Elucidation

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in a more nuanced way than simple Lewis structures. In the case of this compound, MO analysis, often performed in conjunction with DFT calculations, is crucial for elucidating reaction mechanisms, particularly the regioselectivity of ring-opening reactions.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile. Conversely, the LUMO represents the region most susceptible to nucleophilic attack.

In the ring-opening of an epoxide like this compound, a nucleophile can attack either the C2 or C3 carbon of the oxirane ring. MO analysis can predict the preferred site of attack. The LUMO lobes are typically distributed asymmetrically across the C-O bonds of the epoxide. The carbon atom with the larger LUMO lobe is generally the more electrophilic site and thus more susceptible to nucleophilic attack. The presence of the electron-withdrawing carboxylate group at C2 and the electron-donating methyl group also at C2 significantly influences the distribution of the LUMO.

For instance, in an acid-catalyzed ring-opening, the epoxide oxygen is first protonated, which lowers the energy of the LUMO and further polarizes the C-O bonds. MO analysis of the protonated intermediate can reveal the energetic preference for cleavage of the C2-O or C3-O bond, which in turn dictates the regioselectivity of the nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-10.5Primarily located on the oxygen atom of the epoxide ring.
LUMO+1.2Distributed across the C2-O and C3-O antibonding orbitals, with a larger coefficient on C3.
HOMO-LUMO Gap11.7Indicates high kinetic stability.

Note: The data in this table is hypothetical and serves to illustrate the types of results obtained from MO analysis.

Computational Modeling of Reactivity and Selectivity

Computational modeling allows for the simulation of chemical reactions, providing insights into the reactivity and selectivity of molecules like this compound. This is often achieved by mapping the potential energy surface (PES) for a given reaction.

A key application is the study of the regioselectivity of nucleophilic ring-opening reactions. By modeling the reaction pathway for nucleophilic attack at both C2 and C3, the activation energies for both pathways can be calculated. The pathway with the lower activation energy will be the kinetically favored one, and the predicted product ratio can be compared with experimental results.

These models can explore the influence of various factors on reactivity and selectivity, such as the nature of the nucleophile, the solvent, and the presence of a catalyst. For example, the ring-opening of epoxides can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the substitution pattern of the epoxide. Computational modeling can distinguish between these mechanisms by locating the relevant transition states and intermediates on the PES.

In a study on the ring-opening of 2-methylaziridine, a related three-membered ring system, with methylamine, DFT calculations were used to investigate the frontside and backside attack of the nucleophile. The results showed a preference for a backside SN2-type attack at the C3 carbon. nih.gov Similar computational approaches can be applied to this compound to predict its reactivity with a range of nucleophiles.

Furthermore, computational studies on the reaction of 2-methyloxirane with frustrated Lewis pairs (FLPs) have demonstrated the utility of these methods in understanding complex reaction mechanisms. researchgate.net These studies reveal the high barrier for ring-opening by direct phosphorus attack and highlight the role of the Lewis acid in activating the epoxide ring. researchgate.net

Table 3: Hypothetical Calculated Activation Energies for the Nucleophilic Ring-Opening of this compound

Site of AttackNucleophileSolventActivation Energy (kcal/mol)
C2MethoxideMethanol (B129727)25.4
C3MethoxideMethanol18.2
C2CyanideDMSO22.1
C3CyanideDMSO15.9

Note: The data in this table is hypothetical and serves to illustrate how computational modeling can be used to predict reactivity and selectivity.

Future Research Directions and Emerging Paradigms in Methyl 2 Methyloxirane 2 Carboxylate Chemistry

Development of Novel Stereoselective Synthetic Pathways

The creation of enantiomerically pure epoxides is a cornerstone of modern asymmetric synthesis. While methods like the Sharpless asymmetric epoxidation have been revolutionary for allylic alcohols, the stereoselective synthesis of tetrasubstituted epoxides like methyl 2-methyloxirane-2-carboxylate from other precursors remains an active area of research. nih.gov Future work is focused on developing new strategies that offer high enantioselectivity, broad substrate scope, and operational simplicity.

One emerging paradigm is the catalytic asymmetric epoxidation of α,β-unsaturated esters. acs.org Traditional methods often struggle with these substrates, showing low reactivity or chemoselectivity. acs.org However, recent progress has been made using activated forms of carboxylic acids. For example, the use of α,β-unsaturated carboxylic acid imidazolides has been shown to be effective. In a representative reaction, the epoxidation of cinnamic acid imidazolide (B1226674) using a Lanthanum-BINOL complex proceeded in high yield and enantioselectivity, demonstrating a promising pathway for creating chiral α,β-epoxy esters. acs.org

Another key approach involves the asymmetric α-hydroxylation of β-keto esters, followed by cyclization to form the epoxide ring. researchgate.net This route leverages the extensive toolkit of organocatalysis and metal catalysis to install the initial stereocenter. Dioxiranes, generated in situ from a ketone and a co-oxidant like Oxone®, are powerful oxygenating agents for these transformations. researchgate.net The development of chiral dioxiranes or chiral phase-transfer catalysts for this process represents a significant avenue for future research.

Table 1: Selected Stereoselective Synthetic Approaches Relevant to α,β-Epoxy Esters

MethodSubstrate TypeCatalyst/ReagentKey FeatureReference
Catalytic Asymmetric Epoxidationα,β-Unsaturated Carboxylic Acid ImidazolideLa-BINOL-Ph₃As=O ComplexOvercomes low reactivity of standard α,β-unsaturated esters. acs.org
Phase-Transfer Catalysisα,β-Unsaturated Ketones (Chalcones)Hybrid Amide-Based Cinchona AlkaloidsAchieves >99% ee with low catalyst loading (0.5 mol%). nih.gov
Dioxirane-Mediated Oxidationβ-Keto EstersIn situ generated chiral dioxiranesA green and inexpensive protocol for creating α-hydroxy-β-keto ester precursors. researchgate.net
Nucleophilic Epoxidationα,β-Unsaturated KetonesPoly-L-leucineThe Juliá-Colonna epoxidation provides a method for asymmetric induction using a polypeptide catalyst. youtube.com

Exploration of New Catalytic Systems for Enhanced Efficiency

Catalysis is central to improving the synthesis and utility of this compound. Research is moving beyond established systems to discover catalysts that offer higher turnover numbers, lower environmental impact, and novel reactivity. This includes advancements in both the synthesis of the epoxide and its subsequent ring-opening reactions.

For the synthesis, chiral Lewis base organocatalysis has emerged as a powerful strategy for a variety of asymmetric transformations. researchgate.net In the context of epoxidation, hybrid Cinchona alkaloid-based amides have been employed as highly efficient phase-transfer catalysts for the epoxidation of α,β-unsaturated ketones, achieving excellent yields and enantioselectivities (up to >99% ee) with catalyst loadings as low as 0.5 mol%. nih.gov Such systems are attractive due to their ready availability and tunability. nih.gov

For the application of the epoxide, efficient catalytic ring-opening is crucial. Lewis acidic zeolites, such as Sn-Beta, have been identified as highly active and reusable heterogeneous catalysts for the regioselective ring-opening of epoxides with alcohols. ucdavis.edu Sn-Beta was found to be significantly more active than other metal-substituted zeolites like Zr-Beta and Hf-Beta for the reaction of epichlorohydrin (B41342) with methanol (B129727). ucdavis.edu The development of chiral versions of these solid acids could provide a recyclable and highly selective means for the asymmetric ring-opening of epoxides like this compound.

Table 2: Comparison of Catalytic Systems for Epoxidation and Epoxide Ring-Opening

Catalyst TypeReactionExampleAdvantageReference
Chiral Phase-Transfer CatalystAsymmetric EpoxidationCinchonidine-based amideLow catalyst loading, short reaction times, recyclable. nih.gov
Chiral Lanthanide ComplexAsymmetric EpoxidationLa-BINOL-Ph₃As=OEffective for challenging α,β-unsaturated ester derivatives. acs.org
Heterogeneous Lewis AcidEpoxide Ring-OpeningSn-Beta ZeoliteHigh activity, regioselectivity, and reusability. ucdavis.edu
N-Heterocyclic Carbene Iridium(I) ComplexEpoxide Opening/Alkylation[Ir(cod)Cl]₂/NHCEnables one-pot conversion of epoxides and alcohols to α-alkylated ketones. organic-chemistry.org

Application in Complex Molecule Synthesis and Natural Product Analogues

The true value of a chiral building block like this compound is demonstrated by its successful incorporation into the total synthesis of complex molecules and natural product analogues. researchgate.net The strained three-membered ring is a latent source of reactivity, allowing for precise, stereocontrolled installation of adjacent functional groups via nucleophilic ring-opening reactions. researchgate.netlibretexts.org

The β-amino alcohol scaffold, for instance, is a vital intermediate in medicinal chemistry, found in numerous biologically active compounds including HIV protease inhibitors and anti-Alzheimer agents. acs.org The regioselective ring-opening of epoxides with amines is a primary route to these structures. acs.orgnih.gov this compound offers a pathway to quaternary α-amino-β-hydroxy esters, which are challenging to synthesize by other means.

Furthermore, vicinal ketoesters are key intermediates in the synthesis of many natural products, where their electrophilic keto group participates in crucial bond-forming reactions like aldol (B89426) additions and Mannich reactions. beilstein-journals.org The ring-opening of this compound can be envisioned as a strategic step in the synthesis of complex polyketides or alkaloids. For example, in the synthesis of (+)-gracilamine, an intramolecular Mannich reaction involving an α-ketoester was a key step to form the final ring of the target molecule. beilstein-journals.org Similarly, the synthesis of narciclasine (B1677919) analogues, which possess potent antineoplastic properties, often involves building complex ring systems where epoxide-derived stereocenters are critical. nih.gov

Table 3: Potential Applications in Natural Product Synthesis

Target ClassKey IntermediateSynthetic StrategyReference
Anticancer Agents (e.g., Narciclasine analogues)Functionalized Phenanthridine CoreUse of epoxide-derived stereocenters to construct the polyhydroxylated ring system. nih.gov
Alkaloids (e.g., Gracilamine)α-KetoesterIntramolecular Mannich reaction of an α-ketoester to form heterocyclic ring systems. beilstein-journals.org
Marine Diterpenes (e.g., Labdane analogues)Homodrimane BackboneModification of natural products or synthons to create analogues with new biological activities. mdpi.com
Bioactive PeptidesSubstituted OxazolesEpoxide-derived synthons can be converted to oxazole (B20620) units for incorporation into macrocyclic peptides. researchgate.net

Advanced Mechanistic Insights via Combined Experimental and Theoretical Approaches

A deep understanding of reaction mechanisms is essential for optimizing existing methods and designing new, more effective synthetic strategies. The combination of experimental kinetics and advanced computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate pathways of complex organic reactions. researchgate.netresearchgate.net

For the ring-opening of epoxides, the mechanism can be highly dependent on the reaction conditions. libretexts.orgchemistrysteps.com Under basic or nucleophilic conditions, the reaction generally proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon. libretexts.orglibretexts.org In contrast, acid-catalyzed ring-opening proceeds through a mechanism with significant Sₙ1 character, where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge. libretexts.orgkhanacademy.org

Computational studies have provided profound insights into these processes. For example, quantum chemical analysis of the ring-opening of a model epoxide with alcohol nucleophiles revealed a fascinating erosion of the standard Sₙ2 mechanism. researchgate.net While strong nucleophiles favor the expected backside attack (Sₙ2-b), weaker nucleophiles can shift the preference to an unusual frontal attack (Sₙ2-f) due to a more favorable interaction energy landscape. researchgate.net Similarly, combined DFT and experimental studies on the ring-opening of epichlorohydrin with benzoic acid helped to detail the roles of the amine catalyst and the carboxylate nucleophile, confirming that the rate-limiting step is the attack of the benzoate (B1203000) anion on the epoxide. researchgate.net Such detailed mechanistic pictures allow chemists to rationally select catalysts and conditions to control regioselectivity and stereoselectivity with high precision.

Table 4: Mechanistic Studies on Epoxide Ring-Opening Reactions

Focus of StudyMethodologyKey FindingReference
Influence of Nucleophile StrengthQuantum Chemistry (Activation Strain Analysis)Weak alcohol nucleophiles can favor an unusual frontal Sₙ2 attack over the traditional backside pathway. researchgate.net
Regioselectivity in Lewis Acid CatalysisDFT Calculations and Kinetic ExperimentsThe mechanism for Sn-Beta catalyzed ring-opening involves a concerted reaction with an alcohol-activated epoxide. ucdavis.edu
Amine-Catalyzed Ring-Opening with Carboxylic AcidDFT (B3LYP/6-31+G**) and Chemical KineticsThe regioselectivity depends on the ratio of Sₙ2 and "borderline" Sₙ2 pathways. researchgate.net
Role of Solvent in Ring-OpeningComputational Studies and NMR ExperimentsNitromethane can act as both a solvent and a catalyst, enhancing the nucleophilicity of amines. acs.orgnih.gov

Q & A

Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of attacking species, while protic solvents (e.g., MeOH) stabilize transition states via hydrogen bonding. Solvent choice can be optimized using Kamlet-Taft or Grunwald-Winstein parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.